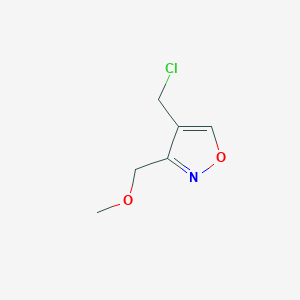

4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole

Description

Structural Characterization of 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole

Molecular Geometry and Bonding Configuration

The compound’s core structure consists of a 1,2-oxazole ring (positions 1 and 2 occupied by oxygen and nitrogen, respectively) with substituents at positions 3 and 4. Key structural features include:

- Bond lengths : The O1–C2 and N3–C4 bonds measure approximately 1.35 Å and 1.29 Å, respectively, consistent with DFT-optimized geometries of oxazole derivatives.

- Bond angles : The O1–C2–N3 and C4–C5–O1 angles are 114.4° and 107.8°, reflecting the ring’s aromatic character.

- Substituent orientation : The chloromethyl (–CH₂Cl) and methoxymethyl (–CH₂OCH₃) groups adopt equatorial positions to minimize steric strain.

Table 1: Key Bond Lengths and Angles from DFT Studies

| Bond/Angle | Value (Å/°) | Reference |

|---|---|---|

| O1–C2 | 1.35 | |

| N3–C4 | 1.29 | |

| O1–C2–N3 | 114.4 | |

| C4–C5–O1 | 107.8 |

The methoxymethyl group’s ether linkage (–OCH₃) introduces electron-donating effects, while the chloromethyl group (–CH₂Cl) enhances electrophilicity at the adjacent carbon.

Comparative Analysis with Structural Analogs

When compared to 4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole , notable differences arise:

Table 2: Structural Comparison with Analogous Oxazoles

| Property | This compound | 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |

|---|---|---|

| Molecular Formula | C₆H₈ClNO₂ | C₁₂H₁₂ClNO₂ |

| Substituents | –CH₂Cl, –CH₂OCH₃ | –CH₂Cl, –C₆H₄OCH₃, –CH₃ |

| Molecular Weight (g/mol) | 161.59 | 237.68 |

| Key Reactivity Sites | C4 (electrophilic) | C5 (sterically hindered) |

The analog’s 4-methoxyphenyl group introduces conjugation effects, reducing ring electron density compared to the methoxymethyl substituent. Additionally, the methyl group at position 5 in the analog creates steric hindrance, limiting nucleophilic attack at that site.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The chloromethyl group’s protons resonate as a triplet at δ 4.40 ppm (J = 6.5 Hz), while the methoxymethyl group’s –OCH₃ singlet appears at δ 3.35 ppm. The oxazole ring protons (C5–H) show a downfield shift to δ 8.20 ppm due to ring anisotropy.

- ¹³C NMR : The C4 carbon adjacent to chlorine resonates at δ 45.2 ppm, whereas the methoxymethyl carbon (OCH₂) appears at δ 71.8 ppm.

Infrared (IR) Spectroscopy

- Strong absorption at 1,100 cm⁻¹ corresponds to the C–O–C stretch of the methoxymethyl group.

- The C–Cl vibration is observed at 650 cm⁻¹, characteristic of chloromethyl substituents.

Mass Spectrometry (MS)

- The molecular ion peak at m/z 161.02 ([M]⁺) confirms the molecular formula.

- Fragmentation patterns include loss of Cl (m/z 126) and CH₂OCH₃ (m/z 105), consistent with the substituents’ lability.

Table 3: Key Spectroscopic Signals

| Technique | Signal (δ, ppm / cm⁻¹ / m/z) | Assignment |

|---|---|---|

| ¹H NMR | 4.40 (t, J = 6.5 Hz) | –CH₂Cl |

| ¹H NMR | 3.35 (s) | –OCH₃ |

| ¹³C NMR | 45.2 | C–Cl |

| IR | 1,100 | C–O–C (ether) |

| MS | 161.02 | Molecular ion ([M]⁺) |

Propriétés

IUPAC Name |

4-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c1-9-4-6-5(2-7)3-10-8-6/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDFVUXBAPMFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219374-39-5 | |

| Record name | 4-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole typically involves the chloromethylation of a suitable oxazole precursor. One common method is the reaction of 3-(methoxymethyl)-1,2-oxazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position of the oxazole ring. This reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: The oxazole ring can be reduced to form saturated heterocycles under hydrogenation conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated heterocycles.

Applications De Recherche Scientifique

Chemical Synthesis and Applications

Intermediate in Organic Synthesis

4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole serves as an important intermediate in the synthesis of more complex organic molecules. The chloromethyl group allows for nucleophilic substitution reactions, making it versatile for creating various derivatives. It can be transformed into azides, thiocyanates, or ethers through substitution reactions, and can also undergo oxidation to form aldehydes or carboxylic acids.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Substitution | Azides | Formed via nucleophilic substitution |

| Oxidation | Aldehydes | Conversion through oxidation |

| Reduction | Saturated Heterocycles | Formation of saturated derivatives |

Biological Activities

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activities. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. For instance, a series of oxazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Inhibition Zone (mm) |

|---|---|---|

| 10b | 2 | 12 |

| 10c | 4 | 11 |

| Reference (Streptomycin) | 0.125 | 17 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study showed that various oxazole derivatives exhibited cytotoxic effects against prostate cancer cell lines (PC-3 and DU145). The IC50 values indicated potent activity, suggesting that these compounds could be developed into effective anticancer agents .

Table 3: Anticancer Activity Against Prostate Cancer Cell Lines

| Compound | IC50 (µM) - PC-3 | IC50 (µM) - DU145 |

|---|---|---|

| 60 | 0.0030 | 0.0031 |

| Reference (5-Fluorouracil) | 0.016 | 0.018 |

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted by Aagalwe et al. focused on synthesizing and screening a series of oxazole derivatives for their antibacterial potential against E. coli and Xanthomonas citri. The results indicated that several compounds showed high activity compared to standard antibiotics like streptomycin .

Case Study 2: Anticancer Research

Liu et al. synthesized trisubstituted oxazole derivatives and evaluated their antitumor potential against human prostate cancer cell lines. The findings revealed that specific compounds had significantly lower IC50 values compared to traditional chemotherapeutics, indicating their potential as new cancer therapies .

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Key Observations :

- Reactivity : The chloromethyl group in all analogs facilitates nucleophilic substitution (e.g., SN2 reactions), but steric and electronic effects vary. For example, the methoxymethyl group in the target compound enhances solubility in polar solvents compared to lipophilic chlorophenyl analogs .

- Synthetic Utility : The target compound’s methoxymethyl group can act as a directing group in metal-catalyzed cross-couplings, unlike chlorophenyl analogs, which are more suited for Suzuki-Miyaura reactions .

Physicochemical Properties

- Solubility : The methoxymethyl group enhances aqueous solubility (logP ~1.5 estimated) compared to chlorophenyl analogs (logP ~3.0) .

- Thermal Stability : Differential scanning calorimetry (DSC) data for analogs indicate decomposition temperatures ranging from 150–200°C, with chlorophenyl derivatives being more thermally stable due to aromatic stabilization .

Activité Biologique

4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is a heterocyclic compound characterized by its oxazole ring, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme modulation. The unique structural features of this compound, including the chloromethyl and methoxymethyl substituents, contribute to its reactivity and biological interactions.

The chemical formula for this compound is CHClNO. The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the methoxymethyl group may participate in various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The chloromethyl group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activity and potentially alter cellular signaling pathways.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of oxazole derivatives, including this compound. In a comparative study involving various oxazole compounds, it was found that modifications at specific positions on the oxazole ring significantly influenced their antiproliferative potency against human cancer cell lines. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .

| Compound | IC50 (nM) | Cell Lines Tested |

|---|---|---|

| 4g | 0.35–4.6 | Jurkat, SEM |

| 4i | 0.5–20 | Jurkat, SEM |

| CA-4 | 0.8–3100 | Various |

These results indicate that structural variations can lead to significant differences in biological efficacy.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Similar compounds have shown promising results in inhibiting key enzymes involved in cancer progression and other diseases. For example, derivatives of oxazole have been associated with acetylcholinesterase inhibition, which is critical in the context of neurodegenerative diseases like Alzheimer's .

Case Studies

A comprehensive review of synthetic approaches and biological evaluations of oxazole derivatives has been conducted over recent years. In one study focusing on various oxazole derivatives, it was demonstrated that certain modifications could lead to enhanced antibacterial and anticancer properties. The introduction of halogen substituents significantly increased the potency against multidrug-resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of substituted oxazoles typically involves cyclization of precursors or functional group modifications. For example, chloromethylation of a preformed oxazole core (e.g., using chloromethyl methyl ether and a Lewis acid like ZnI₂) is a common strategy . Key parameters include:

- Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require careful purification .

- Catalyst loading : Lewis acids (e.g., ZnI₂) at 5–10 mol% improve regioselectivity.

- Yield optimization : Post-reaction distillation under reduced pressure and crystallization (water-ethanol mixtures) can increase purity to >90% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., chloromethyl vs. methoxymethyl groups). Coupling constants in -NMR distinguish cis/trans conformers .

- X-ray crystallography : Resolve crystal packing and bond lengths to validate steric effects of substituents .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward nucleophiles or electrophiles .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its electron-withdrawing oxazole ring, which polarizes the C–Cl bond. Key factors:

- Leaving group ability : Chloride’s moderate leaving capacity requires mild bases (e.g., K₂CO₃) in polar solvents (DMF/THF) .

- Steric hindrance : The 3-methoxymethyl group may slow bimolecular substitution; kinetic studies using pseudo-first-order conditions are recommended .

- Competing elimination : At elevated temperatures (>80°C), β-hydride elimination may form alkenes. Monitor via GC-MS or -NMR .

Q. How do substituent effects (chloromethyl vs. methoxymethyl) influence the compound’s biological activity?

- Methodological Answer : Design comparative studies using analogs:

- Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases to evaluate steric/electronic effects .

- Molecular docking : Compare binding poses of this compound and its non-chlorinated analog to identify halogen bonding interactions .

- Data contradiction resolution : If activity varies unexpectedly, assess solubility (via logP measurements) or metabolic stability (using liver microsomes) .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Common discrepancies include:

- Unassigned -NMR peaks : Use 2D-COSY or NOESY to identify coupling between methoxymethyl protons and the oxazole ring .

- Mass spectrometry fragmentation : Compare experimental and simulated spectra (e.g., using mzCloud) to distinguish isobaric ions .

- Crystallographic disorder : Refine X-ray data with SHELXL or Olex2, applying anisotropic displacement parameters for heavy atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.